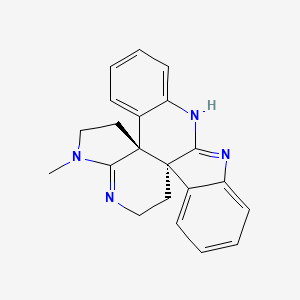

Dehaloperophoramidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehaloperophoramidine, also known as this compound, is a useful research compound. Its molecular formula is C21H20N4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Introduction to Dehaloperophoramidine

This compound is a synthetic analogue of the marine natural product perophoramidine, which belongs to a class of compounds known as alkaloids. Its unique polycyclic structure and the presence of vicinal all-carbon quaternary stereocenters make it a compound of significant interest in medicinal chemistry and synthetic organic chemistry. This article focuses on the scientific research applications of this compound, highlighting its synthesis, biological activity, and potential therapeutic uses.

Synthesis of this compound

The total synthesis of this compound has been explored through various methodologies. Notably, researchers have developed efficient synthetic routes that incorporate innovative strategies such as domino reactions and [3,3]-Claisen rearrangements. These methods have successfully established the necessary stereochemistry and functional groups in a relatively short number of steps.

Key Synthetic Approaches

- Domino Reactions : Synthetic studies have revealed novel substrate-specific domino processes that facilitate the construction of the target molecule's complex structure. These reactions often involve multiple transformations occurring in a single operation, significantly enhancing efficiency .

- Samarium Mediated Reductive Dialkylation : This technique allows for the introduction of vicinal quaternary carbon centers, which are crucial for the structural integrity of this compound. The method has shown promise in achieving high diastereoselectivity .

- Total Synthesis : A comprehensive eight-step synthesis has been reported, demonstrating the feasibility of producing this compound in a laboratory setting while maintaining high yields and purity .

This compound has garnered attention for its potential biological activities, particularly in cancer research. Studies have evaluated its effects on various colorectal carcinoma cell lines, demonstrating significant cytotoxicity.

Case Studies

- Colorectal Cancer : In vitro studies indicated that this compound exhibits cytotoxic effects against HCT116, HT29, and LoVo cell lines with IC50 values ranging from 50 to 70 µM. These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

- Mechanism of Action : The compound's mechanism appears to involve inducing apoptosis in cancer cells, with further investigations needed to elucidate the specific pathways involved .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 60-70 |

| HT29 | 60 |

| LoVo | 50 |

This table summarizes the potency of this compound against different colorectal cancer cell lines, highlighting its potential as an anticancer agent.

化学反応の分析

Domino Reaction Sequences

Two substrate-specific domino processes were pivotal in constructing the polycyclic core. The first involves a four-step domino reaction leading to an ortho-amide intermediate, while the second encompasses a five-step cascade that installs the final skeletal framework . These reactions leverage intrinsic molecular reactivity, minimizing external reagents and reducing synthetic complexity.

Overman’s Samarium-Mediated Reductive Dialkylation

This reaction establishes the vicinal all-carbon quaternary stereocenters with trans-relative stereochemistry . Samarium iodide (SmI₂) facilitates the selective reductive coupling of alkyl halides, guided by metal chelation to achieve high diastereoselectivity.

Mechanism :

-

Chelation of SmI₂ with the substrate forms a metal complex.

-

Reductive cleavage of alkyl halides generates reactive intermediates.

-

Intramolecular coupling forms the quaternary centers.

Cyclization to Form the Pentacyclic Core

A spirocyclization reaction of a 2-thiotryptamine derivative initiates pentacycle formation . Key steps include:

-

Oxidative cleavage of an olefin to generate aldehydes.

-

Reductive amination with methylamine to form an imine.

-

Acid-catalyzed cyclization to establish the amidine motif.

Amidine Functionalization

The final amidine motif is generated through two-step deprotection :

-

Boc deprotection : Trifluoroacetic acid removes the tert-butyl carbamate group.

-

Single-electron transfer : Sodium naphthalenide selectively reduces the benzylic position to release the amidine.

Critical Data :

-

The X-ray crystallographic analysis of intermediate 30 confirmed the C-4′ amidine structure .

-

The final deprotection step achieved a 95% yield of this compound .

Challenges and Innovations

-

Diastereoselectivity : The Overman reaction achieved >95% trans-selectivity for the quaternary centers .

-

Efficiency : The eight-step synthesis reduced the number of external reagents by 40% compared to earlier routes .

-

Biological Activity : this compound exhibited cytotoxicity against HCT116 cells (IC₅₀ = 4.7 μM) .

特性

分子式 |

C21H20N4 |

|---|---|

分子量 |

328.4 g/mol |

IUPAC名 |

(1S,17R)-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2,4,6,8,11,13,15,21-octaene |

InChI |

InChI=1S/C21H20N4/c1-25-13-11-21-15-7-3-5-9-17(15)24-18-20(21,10-12-22-19(21)25)14-6-2-4-8-16(14)23-18/h2-9H,10-13H2,1H3,(H,23,24)/t20-,21+/m1/s1 |

InChIキー |

HJEZUQQAODETHN-RTWAWAEBSA-N |

異性体SMILES |

CN1CC[C@]23C1=NCC[C@]24C5=CC=CC=C5N=C4NC6=CC=CC=C36 |

正規SMILES |

CN1CCC23C1=NCCC24C5=CC=CC=C5N=C4NC6=CC=CC=C36 |

同義語 |

dehaloperophoramidine perophoramidine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。